molecular formula C9H15Cl2N3O2 B2412105 Methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylate;dihydrochloride CAS No. 2243513-65-5

Methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylate;dihydrochloride

Cat. No.: B2412105
CAS No.: 2243513-65-5
M. Wt: 268.14
InChI Key: UBQVIUJBWDWBCQ-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylate;dihydrochloride: is a chemical compound belonging to the class of heterocyclic compounds It features a pyrazolo[4,3-b]pyridine core structure, which is a fused ring system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions. The resulting product is then hydrogenated using a catalyst such as 10% Pd/C to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution , and nucleophilic addition reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as chromium(VI) oxide or potassium permanganate .

  • Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride .

  • Substitution: Reactions with nucleophiles such as amines or alcohols .

  • Nucleophilic Addition: Using nucleophiles like Grignard reagents or organolithium compounds .

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of substituted pyrazolopyridines.

  • Nucleophilic Addition: Formation of new carbon-nitrogen or carbon-oxygen bonds.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. It can serve as a precursor for the development of new pharmaceuticals and agrochemicals.

Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor ligands.

Medicine: It has been explored for its antiviral and anti-inflammatory properties, making it a candidate for drug development.

Industry: The compound is utilized in the manufacturing of various chemical products, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The exact mechanism of action of Methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylate;dihydrochloride depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The compound's ability to bind to specific sites on these targets can result in therapeutic effects or changes in chemical properties.

Comparison with Similar Compounds

  • 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride

  • 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

Uniqueness: Methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylate;dihydrochloride is unique due to its specific structural features and potential applications. Its ability to undergo various chemical reactions and its biological activity make it distinct from other similar compounds.

Properties

IUPAC Name

methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.2ClH/c1-12-8-3-6(9(13)14-2)4-10-7(8)5-11-12;;/h5-6,10H,3-4H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQVIUJBWDWBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)NCC(C2)C(=O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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